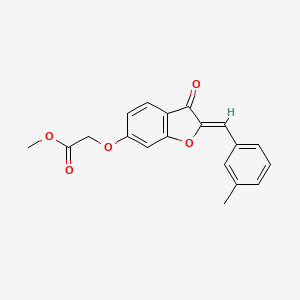

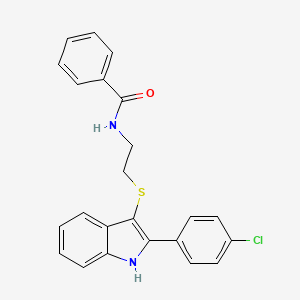

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes, including protein kinases .

Synthesis Analysis

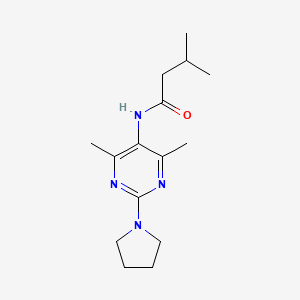

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors such as chalcones with semicarbazide or thiosemicarbazide in the presence of a base like sodium hydroxide. For instance, the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide was achieved by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride in an ethanolic sodium hydroxide solution . Although the specific synthesis of "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with the appropriate dichlorophenyl and fluorophenyl substituents.

Molecular Structure Analysis

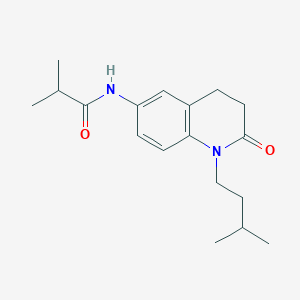

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic crystal system with specific unit cell parameters . The molecular structure is stabilized by hydrogen bond interactions such as N-H...O and C-H...O. Similarly, the structure of "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" would likely exhibit characteristic hydrogen bonding and a conformation influenced by its substituents.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including transamidation and specification, which allow for the diversification of the pyrazole scaffold . These reactions are crucial for optimizing the biological activity of the compounds by adjusting the appendages on the pyrazole ring. The specific chemical reactions that "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" may undergo are not described in the provided papers, but it can be inferred that similar reactions could be applicable for functionalization or further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG, FT-IR, NMR, and mass spectrometry . For instance, a novel pyrazole derivative was found to be thermally stable up to 190°C . The electronic structures and molecular geometries can be optimized and calculated using ab-initio methods, and the solvent effects on structural parameters can be investigated using different solvents . The non-linear optical properties of these compounds can also be of interest. While the specific properties of "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" are not provided, similar analytical methods could be used to determine its properties.

科学的研究の応用

Cytotoxic Evaluation

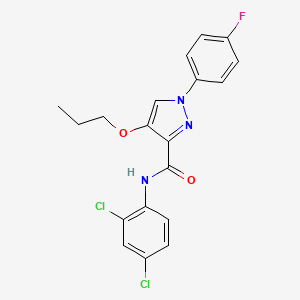

- A study by Ahsan et al. (2018) focused on the synthesis of pyrazoline analogues, including compounds similar to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. These compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents (Ahsan et al., 2018).

PET Radiotracer Synthesis

- Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors using positron emission tomography. This work indicates the use of structurally similar compounds in neuroimaging (Katoch-Rouse & Horti, 2003).

Antimicrobial Activities

- Ragavan, Vijayakumar, and Kumari (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including compounds related to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. These compounds exhibited significant antibacterial and antifungal activities, indicating their potential in antimicrobial therapy (Ragavan et al., 2010).

Antitubercular and Antibacterial Activities

- Bodige et al. (2020) reported on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, related to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, displaying promising antitubercular and antibacterial properties (Bodige et al., 2020).

Anticonvulsant Activity

- Ahsan, Khalilullah, Stables, and Govindasamy (2013) synthesized and evaluated pyrazole analogues for anticonvulsant activity. Some compounds, structurally similar to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, showed significant activity in seizure models (Ahsan et al., 2013).

Antagonist Activity at CB1 Cannabinoid Receptors

- Shim et al. (2002) studied N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent antagonist for the CB1 cannabinoid receptor. Their findings provide insight into the binding interactions of similar compounds at cannabinoid receptors (Shim et al., 2002).

特性

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2FN3O2/c1-2-9-27-17-11-25(14-6-4-13(22)5-7-14)24-18(17)19(26)23-16-8-3-12(20)10-15(16)21/h3-8,10-11H,2,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMIODZFHHNBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)

![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)